1-Oleoyl-3-palmitoylglycerol
Overview
Description
1-oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively. It is functionally related to a hexadecanoic acid and an oleic acid.
Mechanism of Action
Target of Action
1-Oleoyl-3-palmitoylglycerol is a 1,3-diglyceride in which the acyl groups at positions 1 and 3 are specified as oleoyl and palmitoyl respectively . It is a metabolite produced during metabolic reactions in organisms like Baker’s yeast (Saccharomyces cerevisiae) and humans (Homo sapiens) .
Mode of Action
It is known to be a member of the diacylglycerol hydrolase family, which hydrolyzes acylglycerols to form free fatty acids and glycerol .
Pharmacokinetics
As a lipase, it is derived from the basalis layer of the small intestine , suggesting that it may be absorbed and distributed in the body through the digestive system.
Result of Action
One study suggests that exposure to a similar compound, 2,3-dioleoyl-1-palmitoylglycerol (poo), resulted in more lipid accumulation in lo2 cells compared to cells exposed to this compound .
Action Environment
It is known that the synthesis process and nutritional outcomes of similar compounds have been studied, including changes in gut microbiota, serum lipid composition, improved fatty acid and calcium absorption, and increased total bile acid levels .
Biochemical Analysis
Biochemical Properties
1-Oleoyl-3-palmitoylglycerol is involved in several biochemical reactions. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triglycerides to release fatty acids and glycerol . This compound also interacts with proteins involved in lipid metabolism, such as acyl-CoA synthetase, which activates fatty acids for subsequent metabolic processes . Additionally, this compound can act as a substrate for diacylglycerol acyltransferase, an enzyme that catalyzes the formation of triglycerides .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving protein kinase C (PKC), which is activated by diacylglycerol . This activation can lead to changes in gene expression and cellular metabolism. In addition, this compound can modulate the secretion of hormones such as ghrelin, which plays a role in energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to and activate PKC, leading to downstream signaling events . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetase . These interactions can result in changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and energy homeostasis . At high doses, it may cause toxic or adverse effects, such as inflammation or disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by lipases to release fatty acids and glycerol, which can then enter various metabolic pathways such as β-oxidation and glycolysis . This compound can also be re-esterified to form triglycerides, which are stored in adipose tissue or used for energy production . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can affect its activity and function, as it needs to be present in specific cellular compartments to exert its effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its subcellular localization, as it needs to interact with specific biomolecules in these compartments to exert its effects .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXPULYBQASLG-ZCXUNETKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.